Cas no 1804645-90-6 (Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate)

Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate
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- インチ: 1S/C9H7F3N2O6/c1-18-4-3-13-5(8(15)19-2)6(14(16)17)7(4)20-9(10,11)12/h3H,1-2H3
- InChIKey: DGAWGKCBWNYHPP-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CN=C(C(=O)OC)C=1[N+](=O)[O-])OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 372
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 104
Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029085581-1g |
Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate |
1804645-90-6 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報
Research Briefing on Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1804645-90-6)
Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1804645-90-6) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethoxy and nitro functional groups, serves as a versatile intermediate in the synthesis of pharmacologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate make it a valuable scaffold for designing novel therapeutic agents. The trifluoromethoxy group, known for its electron-withdrawing properties, enhances the metabolic stability and bioavailability of the resulting compounds. Meanwhile, the nitro group provides a reactive site for further chemical modifications, enabling the synthesis of diverse derivatives with tailored biological activities.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the use of this compound as a precursor for the synthesis of potent kinase inhibitors. The study demonstrated that derivatives of Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate exhibited high selectivity and affinity for specific kinase targets, making them promising candidates for the treatment of cancer and inflammatory diseases. The researchers employed a combination of computational modeling and structure-activity relationship (SAR) analysis to optimize the compound's efficacy and minimize off-target effects.
Another notable application of this compound was reported in a study focusing on antimicrobial agents. The nitro group in Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate was found to play a critical role in the compound's ability to disrupt bacterial cell wall synthesis. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's potential as a lead structure for developing new antibiotics, particularly against multidrug-resistant bacterial strains.
Despite its promising applications, the synthesis and handling of Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate present certain challenges. The nitro and trifluoromethoxy groups can introduce reactivity issues, requiring careful optimization of reaction conditions. Recent advancements in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have addressed some of these challenges, enabling more efficient and scalable production of this compound.
In conclusion, Methyl 5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1804645-90-6) represents a valuable building block in medicinal chemistry, with demonstrated potential in kinase inhibition and antimicrobial therapy. Ongoing research aims to further explore its applications and optimize its synthetic routes to facilitate its use in drug development. Future studies may also investigate its potential in other therapeutic areas, such as neurodegenerative diseases and antiviral therapies.
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